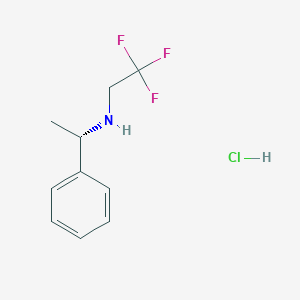
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, a phenylethyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable phenylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of functionalized amine compounds.
Aplicaciones Científicas De Investigación
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.
Phenylethylamine: Lacks the trifluoromethyl group but shares the phenylethyl structure.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl and phenyl groups.
Uniqueness
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride is unique due to the combination of its trifluoromethyl, phenylethyl, and amine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.
Propiedades
Fórmula molecular |
C10H13ClF3N |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H/t8-;/m0./s1 |
Clave InChI |
ASYKBJLZKPNIGM-QRPNPIFTSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NCC(F)(F)F.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11739911.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11739912.png)
![6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B11739914.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739919.png)
![[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11739928.png)

![N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739939.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11739954.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739959.png)
![Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B11739969.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739989.png)
amine](/img/structure/B11739992.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739993.png)
